Sirt2/HDAC6 Inhibitor Mz325
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Overview
Description
Sirt2/HDAC6 Inhibitor Mz325 is a dual inhibitor targeting both sirtuin 2 (Sirt2) and histone deacetylase 6 (HDAC6). These enzymes are involved in the deacetylation of tubulin and other proteins, playing crucial roles in the pathogenesis of cancer and neurodegenerative diseases . Mz325 has shown promise as a molecular tool for dual inhibition of tubulin deacetylation, making it a valuable compound for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mz325 involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes . The synthetic route typically starts with the preparation of intermediate compounds, followed by the coupling of N-Fmoc-protected 4-(aminomethyl)benzoic acid or N-Fmoc-protected 7-amino-heptanoic acid to the functionalized resin . The final product is obtained through deprotection and purification steps .
Industrial Production Methods
While specific industrial production methods for Mz325 are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Mz325 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Mz325 include hydrazine hydrate for deprotection, N-Fmoc-protected amino acids for coupling, and various solvents such as dimethyl sulfoxide and methanol . Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions involving Mz325 include the final dual inhibitor compound and various intermediate compounds used in the synthesis process .
Scientific Research Applications
Mz325 has a wide range of scientific research applications, including:
Chemistry: Used as a molecular tool to study the dual inhibition of tubulin deacetylation.
Biology: Investigated for its effects on cell viability and protein acetylation levels in various cancer cell lines
Medicine: Explored for its potential therapeutic applications in cancer and neurodegenerative diseases
Industry: Utilized in the development of new drugs targeting Sirt2 and HDAC6.
Mechanism of Action
Mz325 exerts its effects by inhibiting the deacetylase activity of both Sirt2 and HDAC6 . Sirt2 is an NAD±dependent enzyme, while HDAC6 is a zinc-dependent enzyme . Both enzymes share common substrates, including acetylated α-tubulin, cortactin, and K-RAS . By inhibiting these enzymes, Mz325 increases the acetylation levels of these substrates, leading to changes in cell viability and other cellular processes .
Comparison with Similar Compounds
Mz325 is unique in its dual inhibition of both Sirt2 and HDAC6, making it a valuable tool for studying the combined effects of inhibiting these enzymes . Similar compounds include:
Sirtinol: A selective inhibitor of Sirt2.
Tubacin: A selective inhibitor of HDAC6.
While these compounds target either Sirt2 or HDAC6 individually, Mz325’s dual inhibition provides a more comprehensive approach to studying the roles of these enzymes in various diseases .
Properties
Molecular Formula |
C38H45N9O5S2 |
---|---|
Molecular Weight |
772.0 g/mol |
IUPAC Name |
4-[[butyl-[5-[4-[[3-[[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]methyl]phenoxy]methyl]triazol-1-yl]pentanoyl]amino]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C38H45N9O5S2/c1-4-5-16-46(22-28-12-14-30(15-13-28)36(50)44-51)35(49)11-6-7-17-47-23-31(43-45-47)24-52-32-10-8-9-29(19-32)20-33-21-39-37(54-33)42-34(48)25-53-38-40-26(2)18-27(3)41-38/h8-10,12-15,18-19,21,23,51H,4-7,11,16-17,20,22,24-25H2,1-3H3,(H,44,50)(H,39,42,48) |
InChI Key |
VNFKTHQLIBPFNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)CCCCN2C=C(N=N2)COC3=CC=CC(=C3)CC4=CN=C(S4)NC(=O)CSC5=NC(=CC(=N5)C)C |
Origin of Product |
United States |
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